molecular formula C22H25FN2O4 B5208215 N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide

N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B5208215
M. Wt: 400.4 g/mol
InChI Key: SWZRVJJAMKTTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide, also known as compound X, is a synthetic compound that has gained much attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to possess a unique mechanism of action, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide X involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of the immune response and inflammation. Compound X inhibits the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and chemokines. This mechanism of action is responsible for the anti-inflammatory and anti-tumor properties of N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide X.
Biochemical and Physiological Effects:
Compound X has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases. The N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide X has been found to inhibit the replication of the hepatitis C virus, making it a potential treatment for hepatitis C.

Advantages and Limitations for Lab Experiments

Compound X has several advantages as a research tool. It is a synthetic N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide, which means that it can be easily synthesized in large quantities. The N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide is also stable and has a long shelf life, making it easy to store and transport. However, there are also some limitations to the use of N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide X in lab experiments. The N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has not been extensively studied in vivo, which means that its potential side effects and toxicity are not well understood. In addition, the mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide X is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide X. One direction is to further investigate the anti-inflammatory and anti-tumor properties of the N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide. This could involve studying the effects of N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide X on different types of cancer cells and in animal models of inflammation. Another direction is to study the potential use of N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide X as a treatment for hepatitis C. This could involve testing the N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide in clinical trials to determine its efficacy and safety in humans. Finally, further research is needed to fully understand the mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide X, which could lead to the development of new drugs that target the NF-κB pathway.

Synthesis Methods

The synthesis of N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide X involves a multi-step process that begins with the reaction of 3-methoxybenzyl chloride with piperidine to form an intermediate N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide. The intermediate is then reacted with 2-fluorophenol and sodium hydride to form the final product, N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide X. The synthesis process has been optimized to yield high purity and high yield of N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide X.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. The N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. Compound X has also been found to inhibit the replication of the hepatitis C virus, making it a potential treatment for hepatitis C.

properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]-1-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4/c1-28-18-6-4-5-16(13-18)14-25-15-17(9-10-21(25)26)22(27)24-11-12-29-20-8-3-2-7-19(20)23/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZRVJJAMKTTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)NCCOC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide

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